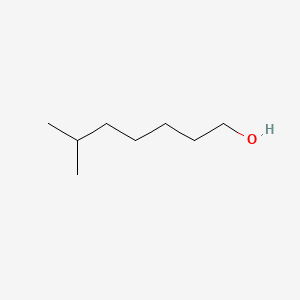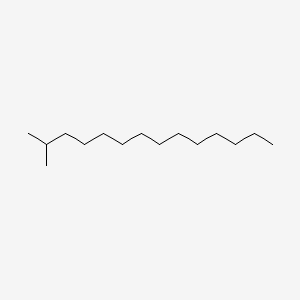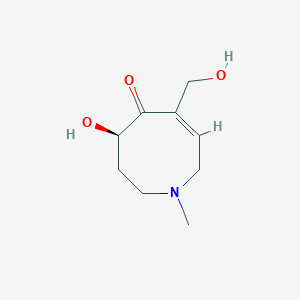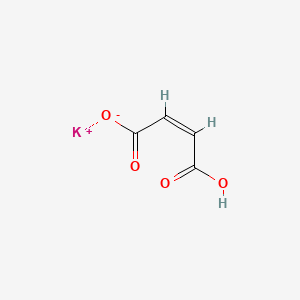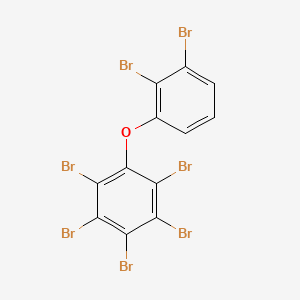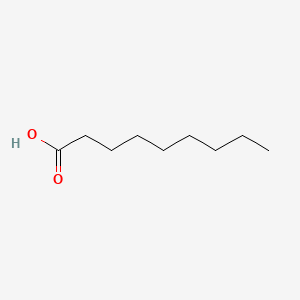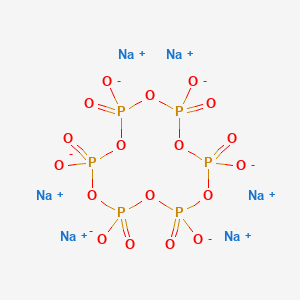
SODIUM HEXAMETAPHOSPHATE
描述
Sodium hexametaphosphate is a chemical compound with the formula (NaPO₃)₆. It is also known as Graham’s salt. This compound appears as a colorless, transparent glass or white granular substance. It has a melting point of approximately 616°C and is highly soluble in water but insoluble in organic solvents. This compound is known for its strong hygroscopic properties, meaning it can absorb moisture from the air and become sticky .
作用机制
Sodium Hexametaphosphate, also known as Calgon or Chemi-charl, is a salt of composition Na6[(PO3)6]. It is typically a mixture of metaphosphates, of which the hexamer is one . This compound has a wide range of applications in various industries due to its unique properties and interactions with its targets.
Target of Action
The primary targets of this compound are calcium and magnesium ions . It has the ability to sequester these ions, reducing their hardness . In addition, it can prevent iron and copper staining in water .
Mode of Action
This compound interacts with its targets by forming coordinate covalent bonds with divalent cations such as Cu2+ . This interaction makes enzymes like Polyphenol Oxidase (PPO) inactive . Furthermore, it can act as a dispersant, facilitating the suspension of solids in solutions .
Biochemical Pathways
This compound affects the calcium signaling pathway in mammalian cells . It serves as an initiator of calcium rise in mouse oocytes, presumably in a wide variety of mammalian cells . This rise in calcium concentration in the cytoplasm leads to various intracellular changes .
Pharmacokinetics
It is known that this compound is highly soluble in water , which suggests that it can be easily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in the absence of co-incubation with sperm, this compound-treated oocytes frequently formed pronuclei and developed into two-cell embryos owing to the increase in calcium concentration in the cytoplasm . In the context of muscovite grinding, the ordered structure of muscovite crystals was destroyed, the surface of muscovite was roughened, and obvious cracks appeared .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound’s effectiveness as a water softener and dispersant can be enhanced by raising the pH to 8.0–8.6 with the addition of Sodium Carbonate . Moreover, it exhibits corrosion inhibition properties and can prevent scaling and corrosion in pipes and boilers .
生化分析
Biochemical Properties
Sodium hexametaphosphate plays a significant role in biochemical reactions, primarily due to its strong chelating properties. It can form stable complexes with metal ions, which is crucial in preventing the precipitation of calcium and magnesium salts in water treatment processes . In biochemical contexts, this compound interacts with various enzymes and proteins, such as alkaline phosphatase and metalloproteins, by binding to metal cofactors essential for their activity. This interaction can inhibit or modulate the activity of these enzymes, affecting biochemical pathways that rely on metal ions .
Cellular Effects
This compound influences cellular functions by altering calcium signaling pathways. Studies have shown that it can induce calcium influx in mammalian cells, leading to changes in cell signaling, gene expression, and cellular metabolism . For instance, in mouse oocytes, this compound has been observed to increase intracellular calcium levels, promoting the formation of pronuclei and subsequent embryonic development . This compound’s impact on calcium signaling can have broad implications for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that inhibit the activity of metal-dependent enzymes . Additionally, this compound can interact with cell membrane receptors and ion channels, modulating their activity and influencing intracellular signaling pathways . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other ions . Over time, this compound can hydrolyze, leading to the formation of shorter-chain polyphosphates and orthophosphate. These degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can act as a beneficial chelating agent, preventing the formation of harmful calcium and magnesium deposits . At high doses, this compound can have toxic effects, including kidney damage, bone demineralization, and disruptions in electrolyte balance . Studies in dogs have shown that high doses of this compound can significantly reduce dental calculus formation, but excessive intake can lead to adverse health effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in phosphate metabolism, such as alkaline phosphatase, by binding to their metal cofactors . This interaction can affect the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can modulate the availability of phosphate ions, impacting energy production and other phosphate-dependent processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis or through specific transporters that recognize its phosphate groups . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. Its strong chelating properties also enable it to bind to metal ions, affecting their distribution and availability within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with cellular components. It can localize to specific compartments, such as the cytoplasm and endoplasmic reticulum, where it can interact with metal ions and proteins . These interactions can affect the compound’s activity and function, as well as the overall cellular environment. Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, further influencing its subcellular localization and effects .
准备方法
There are several methods to synthesize sodium hexametaphosphate:
-
Sodium Dihydrogen Phosphate Method: : This method involves neutralizing a soda ash solution with phosphoric acid at temperatures between 80°C and 100°C. The resulting sodium dihydrogen phosphate solution is evaporated, concentrated, cooled, and crystallized to form sodium dihydrogen phosphate dihydrate. This dihydrate is then heated to remove water and further heated to 620°C to produce sodium metaphosphate, which polymerizes into this compound .
-
Phosphorus Pentoxide Method: : In this method, phosphorus pentoxide, obtained from the combustion and oxidation of yellow phosphorus in dry air, is mixed with soda ash. The mixture is heated indirectly in a graphite crucible to dehydrate and melt together, forming this compound. The melt is then rapidly cooled and ground to produce the final product .
-
Phosphoric Anhydride Method: : Yellow phosphorus is heated and melted in an oxidation combustion furnace, where it reacts with oxygen in dry air to produce phosphoric anhydride. This anhydride is then mixed with soda ash and subjected to high-temperature polymerization. The resulting this compound is rapidly cooled and ground into a powder .
化学反应分析
Sodium hexametaphosphate undergoes various chemical reactions:
-
Hydrolysis: : In aqueous solutions, this compound can hydrolyze to form orthophosphate ions. This reaction is influenced by the pH and temperature of the solution .
-
Chelation: : this compound can chelate metal ions, forming stable complexes. This property is particularly useful in water treatment and food processing .
-
Precipitation: : When added to solutions containing calcium ions, this compound can prevent the precipitation of calcium carbonate by forming soluble complexes with calcium ions .
科学研究应用
Sodium hexametaphosphate has a wide range of applications in various scientific fields:
-
Chemistry: : It is used as a dispersing agent to break down clay and other soil types for soil texture assessment. It is also used as a deflocculant in the production of clay-based ceramic particles .
-
Biology: : this compound serves as an inducer of calcium signaling in mammalian cells. It has been shown to increase calcium concentration in the cytoplasm of mouse oocytes, leading to the formation of pronuclei and development into two-cell embryos .
-
Medicine: : It is used as an active ingredient in toothpastes to prevent staining and tartar formation .
-
Industry: : this compound is used in water treatment to reduce scale formation, corrosion, and biofilm formation in pipes and other equipment. It is also used as a food additive to improve the stability and quality of various food products .
相似化合物的比较
Sodium hexametaphosphate is often compared with other polyphosphate compounds such as:
-
Trisodium Phosphate: : Used as a cleaning agent and food additive, but it has a simpler structure compared to this compound .
-
Tetrasodium Pyrophosphate: : Used in detergents and as a food additive, it has a different polymeric structure and does not exhibit the same chelating properties as this compound .
-
Pentasodium Triphosphate: : Commonly used in detergents and water treatment, it has a different chain length and structure compared to this compound .
This compound is unique due to its strong hygroscopic properties and its ability to form stable complexes with metal ions, making it highly effective in various applications.
属性
IUPAC Name |
hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q6*+1;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLGEJMYGQKIIW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O18P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14550-21-1 (unspecified hydrochloride salt) | |
| Record name | Sodium hexametaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047522 | |
| Record name | Sodium hexametaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polymeric sodium metaphosphates: Clear hygroscopic solid; Soluble in water; [HSDB] White odorless granules; [MSDSonline] | |
| Record name | Sodium hexametaphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
CLEAR, HYGROSCOPIC GLASS; MP 628 °C; SOL IN WATER, BUT DISSOLVES SLOWLY; DEPOLYMERIZES IN AQ SOLN TO FORM SODIUM TRIMETAPHOSPHATE & SODIUM ORTHOPHOSPHATES. /POLYMERIC SODIUM METAPHOSPHATES/, SOL IN WATER; INSOL IN ORG SOLVENTS. /SODIUM HEXAMETAPHOSPHATE DETERGENTS/ | |
| Record name | SODIUM HEXAMETAPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10124-56-8 | |
| Record name | Sodium hexametaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hexametaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaphosphoric acid (H6P6O18), hexasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXASODIUM HEXAMETAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40N91DW96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM HEXAMETAPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


